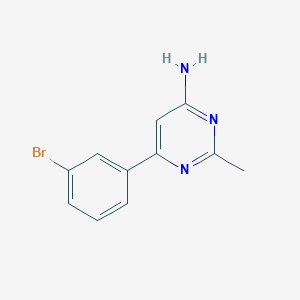
6-(3-Bromophényl)-2-méthylpyrimidin-4-amine
Vue d'ensemble
Description
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H10BrN3 and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Le composé pourrait potentiellement être utilisé dans le développement de médicaments anticancéreux. Une étude a décrit la synthèse de dix nouveaux analogues de 5-(3-Bromophényl)-N-aryl-4H-1,2,4-triazol-3-amine, ainsi que leur caractérisation, leur activité anticancéreuse, leurs études de docking moléculaire, ADME et la prédiction de leur toxicité . Certains de ces composés ont démontré une activité anticancéreuse significative contre quelques lignées cellulaires cancéreuses .
Études de docking moléculaire
Le composé pourrait être utilisé dans des études de docking moléculaire. L'étude susmentionnée a également impliqué des études de docking moléculaire des analogues synthétisés . Le docking moléculaire est un outil clé en biologie moléculaire structurale et en conception de médicaments assistée par ordinateur.
Prédiction ADME
Le composé pourrait être utilisé dans la prédiction des propriétés d'Absorption, de Distribution, de Métabolisme et d'Excrétion (ADME) de candidats médicaments potentiels . La prédiction ADME est cruciale dans le processus de découverte de médicaments pour évaluer la pertinence d'un composé en tant que médicament potentiel.
Prédiction de toxicité
Le composé pourrait être utilisé dans des études de prédiction de toxicité. L'étude mentionnée précédemment a également impliqué la prédiction de la toxicité des analogues synthétisés . Ceci est important pour évaluer la sécurité des candidats médicaments potentiels.
Développement de radiotraceurs
Le composé pourrait potentiellement être utilisé dans le développement de radiotraceurs pour l'imagerie par tomographie par émission de positons (TEP). Une étude a décrit la synthèse d'un radiotraceur basé sur la structure originale d'anle138b, marqué avec l'isotope fluor-18, éminemment adapté à l'imagerie TEP en raison des caractéristiques de demi-vie et d'énergie de désintégration .
Ciblage des agrégats d'α-synucléine
Le composé pourrait potentiellement être utilisé dans le développement de thérapies ciblant les agrégats d'α-synucléine, qui sont impliqués dans la maladie de Parkinson et les α-synucléinopathies associées .
Propriétés
IUPAC Name |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOYQKXNDUBUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




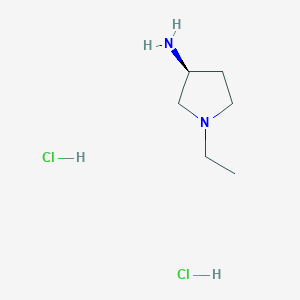

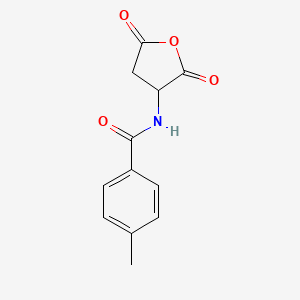


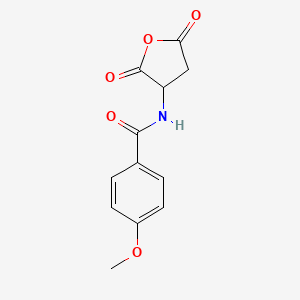
![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)
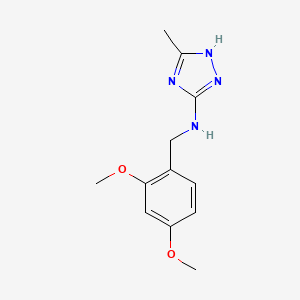
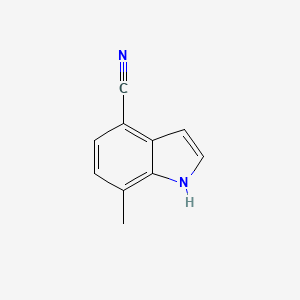


![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)
